2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Physicochemical Properties Drug-Likeness Calculated Descriptors

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415491-55-1) is a synthetic small-molecule heterocycle with the molecular formula C19H25N3O3 and a molecular weight of 343.4 g/mol. It comprises a 5-methylpyrimidine core linked via an ether bridge to a 1-(2,4-dimethoxybenzyl)piperidine moiety.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 2415491-55-1
Cat. No. B2600868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine
CAS2415491-55-1
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-4-5-17(23-2)10-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3
InChIKeyWLFCNQOVMVXXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415491-55-1) – Chemical Identity and Basal Characteristics


2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415491-55-1) is a synthetic small-molecule heterocycle with the molecular formula C19H25N3O3 and a molecular weight of 343.4 g/mol [1]. It comprises a 5-methylpyrimidine core linked via an ether bridge to a 1-(2,4-dimethoxybenzyl)piperidine moiety. The compound is catalogued in the PubChem database (CID 146078760) and is listed by several chemical vendors as a research reagent, with its primary noted application being a chemical building block for organic synthesis [1].

Why Generic Substitution of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine Cannot Be Assumed Without Specific Evidence


No primary research articles, patents, or authoritative bioactivity databases were identified that report quantitative pharmacological or biological data for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine as of the search date [1]. Consequently, there is no evidence base to support substitution of this compound for any analog, or vice versa, based on biological or functional equivalence. The compound's 2,4-dimethoxybenzylpiperidine-pyrimidine scaffold is distinct from common pyrimidine-based kinase inhibitor scaffolds (e.g., 2-arylamino-4-(piperidin-4-yloxy)pyrimidines), but without quantitative comparative data, any claim of differential performance would be speculative. The absence of publicly available selectivity, potency, and ADMET data means the compound currently occupies the chemical space of a building block or screening library component rather than a validated pharmacological probe.

Quantitative Differentiation Evidence Guide for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415491-55-1)


Physicochemical Property Profile vs. Class-Level Pyrimidine-Piperidine Ethers

Comparative quantitative biological data for this compound are absent from the public domain. The only available quantitative data are computed physicochemical descriptors from PubChem [1]. The compound's XLogP3-AA of 2.9, topological polar surface area of 56.7 Ų, and 0 hydrogen bond donors place it within the property space of moderately lipophilic, blood-brain-barrier penetrant small molecules. However, without direct comparative bioactivity data against structural analogs (such as WH-4-023 or HG-9-91-01, which contain distinct 2,4-dimethoxyphenyl-pyrimidine linkages), no differential advantage can be asserted.

Physicochemical Properties Drug-Likeness Calculated Descriptors

Hydrogen-Bond Donor/Acceptor Count Comparison for Oral Bioavailability Prediction

The compound possesses 0 hydrogen bond donors and 6 hydrogen bond acceptors, compared to 2 donors / 7 acceptors for WH-4-023 and 2 donors / 8 acceptors for HG-9-91-01 [1] [class-level inference]. The absence of hydrogen bond donors in the target compound distinguishes it from the majority of known kinase inhibitors in this scaffold class, which typically contain at least one NH moiety. This physicochemical feature could theoretically reduce desolvation penalty for membrane crossing, but no experimental permeability or solubility data exist to confirm this advantage.

Drug-Likeness Oral Bioavailability Lipinski Rules

Rotatable Bond Flexibility vs. Rigid Pyrimidine Scaffolds

The target compound contains 6 rotatable bonds, which is intermediate between the highly flexible HG-9-91-01 (estimated 8–9 rotatable bonds) and the more rigid 2-(piperidin-4-yloxy)pyrimidine core (3 rotatable bonds) [1] [class-level inference]. Conformational flexibility affects the entropic cost of target binding and solubility; however, without experimental binding data against any specific protein target, no differentiation claim can be substantiated.

Conformational Flexibility Entropic Penalty Binding Affinity

Validated Application Scenarios for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (CAS 2415491-55-1) Based on Available Evidence


Chemical Building Block for Synthesis of Novel Pyrimidine-Piperidine Hybrids

The compound's structural features—an ether-linked piperidine-pyrimidine core with a dimethoxybenzyl substituent—make it suitable as a synthetic intermediate for generating novel compound libraries [1]. It may serve as a precursor for further derivatization at the 5-methyl position of the pyrimidine ring or modification of the benzyl ether moiety. However, this application is based solely on its chemical structure and vendor labeling as a building block, not on demonstrated synthetic transformation routes published in peer-reviewed literature.

Computational Chemistry and Virtual Screening Library Component

The compound's computed descriptors (XLogP3-AA 2.9, TPSA 56.7 Ų, 0 HBD, 6 HBA, 6 rotatable bonds) place it within drug-like chemical space [1]. It could be included in virtual screening libraries to probe the chemical space around dimethoxybenzyl-piperidine-pyrimidines for in silico target prediction. This application is supported only by its computed properties and the availability of its 3D structure from PubChem.

Negative Control or Inactive Comparator in Biochemical Assays

Given the absence of reported biological activity against any specific target, this compound might serve as a negative control or inactive comparator in assays probing the target engagement of 2,4-dimethoxyphenyl-containing active analogs such as WH-4-023 or HG-9-91-01 [1]. The structural similarity to these active kinase inhibitors, combined with a different substitution pattern, could make it useful for assessing target structure-activity relationships once its lack of activity is experimentally confirmed.

Quote Request

Request a Quote for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.